Stemonidine
Description
Origin and Natural Occurrence of Stemona Alkaloids in Academic Research
Stemona alkaloids are exclusively found within the Stemonaceae family, a small group of monocotyledonous plants. thieme-connect.comnaturalis.nl This family comprises approximately 37 species across four genera: Stemona, Croomia, Stichoneuron, and Pentastemona. researchgate.net These plants are predominantly distributed across Southeast Asia, Northern Australia, China, Japan, and also have a presence in the southeastern United States. thieme-connect.comresearchgate.net The genus Stemona is the largest, with about 25 species of twining herbs characterized by their perennial tuberous roots. thieme-connect.com
The extracts from Stemonaceae family plants have a long history of use in traditional medicine in East Asian countries, particularly for treating respiratory ailments and as insecticides and vermifuges. unibo.it The unique chemical structures of these alkaloids, characterized by a pyrrolo[1,2-a]azepine nucleus, are a key focus of phytochemical research. thieme-connect.com While the genera Croomia and Stichoneuron tend to accumulate specific types of these alkaloids (croomine or stichoneurine derivatives, respectively), the genus Stemona is distinguished by its production of all three major structural types. thieme-connect.com
Historical Perspective of Stemospironine Discovery and Initial Characterization
Stemospironine was first identified as a new alkaloid isolated from the leaves and stems of Stemona japonica Miq. oup.comtandfonline.com Its discovery was part of research into the insecticidal components of this plant, where it was found alongside another alkaloid, stemofoline (B1231652). oup.comtandfonline.com The absolute stereostructure of stemospironine was definitively determined through X-ray crystallographic analysis. oup.comtandfonline.com
Further investigations have also reported the presence of stemospironine in the roots of Stemona sessilifolia. thieme-connect.comthieme-connect.comnih.gov In these studies, stemospironine was identified as one of the main alkaloidal constituents and was noted for its significant antitussive properties. thieme-connect.comnih.gov The total synthesis of (-)-stemospironine has also been successfully achieved, providing further confirmation of its structure and allowing for the creation of diastereoisomeric analogs for further study. nih.govresearchgate.netacs.orgacs.org
Structural Classification of Stemospironine within the Stemona Alkaloid Family
The classification of the structurally diverse Stemona alkaloids has been approached in different ways by researchers, but a common method categorizes them into several groups based on their core skeletal features. researchgate.netcmu.ac.th Stemospironine falls into a specific and well-defined group within this classification system.
Stemospironine is classified as a member of the tuberostemospironine/croomine-type alkaloid group. thieme-connect.comresearchgate.netpitt.edu This group is characterized by the presence of a spiro-γ-lactone attached at the C-9 position of the fundamental pyrrolo[1,2-a]azepine nucleus. researchgate.netcmu.ac.thpitt.educore.ac.uk Other members of this group include croomine (B1227750), stemotinine, isostemotinine, and stemonidine (B1263532). researchgate.net The stereochemistry at the C-9 position is a key feature that distinguishes the members of this group, with stemospironine having an opposite configuration at this position compared to tuberostemospironine. researchgate.net
The core structure of Stemona alkaloids, including stemospironine, is a polycyclic system featuring a pyrrolo[1,2-a]azepine nucleus. thieme-connect.comlboro.ac.uk What makes the tuberostemospironine group, and thus stemospironine, distinct is the spiro linkage of a γ-butyrolactone ring directly to the C-9 position of this core. thieme-connect.com This creates a unique azatetracyclic 7/5/5/5-ring system in the case of stemospironine, which is structurally related to its epimer, this compound. unibo.it The total synthesis of stemospironine has involved key chemical transformations to construct this complex polycyclic framework, including Staudinger reactions and intramolecular Horner-Wadsworth-Emmons olefinations to form the characteristic spiro γ-lactone. nih.govresearchgate.netacs.orgacs.org
Membership in the Tuberostemospironine/Croomine-type Alkaloid Group
Overview of Research Significance and Focus Areas
Research on stemospironine has been multifaceted, with significant findings in several key areas. Initially isolated for its insecticidal properties, studies showed that while it possesses activity against silkworm larvae (Bombyx mori L.), it is less potent than the co-isolated stemofoline. oup.comtandfonline.com
A major area of research has been its potential therapeutic applications. Stemospironine has demonstrated significant antitussive (cough-suppressing) activity in preclinical models. unibo.itthieme-connect.comnih.govgoogle.com Studies have shown it to be effective in a citric acid-induced guinea pig cough model, highlighting its potential as a peripherally acting antitussive agent. thieme-connect.comnih.gov
Furthermore, the complex and unique chemical structure of stemospironine has made it an attractive target for total synthesis by organic chemists. nih.govresearchgate.netacs.orgacs.org These synthetic efforts not only confirm the structure of the natural product but also allow for the development of flexible synthetic strategies to create analogs for further biological evaluation. researchgate.netacs.org The structural elucidation and synthesis of stemospironine have also played a role in correcting the misassignment of the structure of a related alkaloid, this compound. pitt.edu
Data Tables
Table 1: Occurrence of Stemospironine
| Plant Species | Part of Plant | Reference(s) |
| Stemona japonica Miq. | Leaves and Stems | oup.comtandfonline.com |
| Stemona sessilifolia | Roots | thieme-connect.comthieme-connect.comnih.gov |
| Stemona tuberosa | Not specified | google.com |
Table 2: Structural Classification of Stemospironine
| Alkaloid Group | Core Nucleus | Key Structural Feature | Reference(s) |
| Tuberostemospironine/Croomine-type | Pyrrolo[1,2-a]azepine | Spiro-γ-lactone at C-9 | thieme-connect.comresearchgate.netpitt.edu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3S,3'R,8R,9S,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |
InChI |
InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19-/m0/s1 |
InChI Key |
TZPKEJFBTXRNTK-VNIFOTPGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@H]([C@]34C[C@H](C(=O)O4)C)OC |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC |
Synonyms |
stemospironine |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies of Stemospironine
Methodological Approaches for Isolation from Natural Sources
The journey to obtaining pure stemospironine begins with its extraction from plant material, followed by a multi-step purification process to separate it from a complex mixture of other alkaloids and plant metabolites.
Solvent Extraction Techniques in Research
The initial step in isolating stemospironine involves extracting the total alkaloids from the plant matrix, typically the roots, leaves, or stems of Stemona species like S. japonica, S. tuberosa, and S. sessilifolia. tandfonline.comgoogle.comtandfonline.comresearchgate.net Research protocols consistently employ solvent extraction, often utilizing alcohols like methanol (B129727) or ethanol (B145695) (e.g., 75-95% ethanol) to macerate the dried and powdered plant material. researchgate.net
A crucial and widely adopted secondary step is acid-base partitioning, which effectively separates the basic alkaloids from neutral and acidic compounds. The process involves:
Acidification of the crude alcohol extract with a dilute acid (e.g., hydrochloric or tartaric acid) to a pH of 1-2. google.comjst.go.jp This converts the alkaloids into their water-soluble salt forms.
Washing the acidic aqueous solution with a non-polar organic solvent, such as ethyl ether, to remove non-basic impurities.
Basification of the aqueous layer with a base like ammonia (B1221849) to a pH of 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
Repeated extraction of the basic aqueous solution with a chlorinated solvent, typically chloroform (B151607) or dichloromethane, to yield a "total alkaloid" crude extract. google.com
This total alkaloid fraction, enriched with stemospironine and its congeners, serves as the starting material for chromatographic separation.
| Extraction Stage | Solvent/Reagent | Purpose |
| Initial Extraction | Methanol or Ethanol | To dissolve and extract a broad range of compounds, including alkaloids, from the plant matrix. |
| Acidification | Dilute Hydrochloric Acid (HCl) | To convert basic alkaloids into their water-soluble salt forms. |
| Basification | Ammonia (NH₃) | To neutralize the alkaloid salts, making them soluble in organic solvents for separation. |
| Final Alkaloid Extraction | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | To selectively extract the free-base alkaloids from the aqueous solution. |
Chromatographic Separation Strategies for Alkaloid Mixtures
Given that the crude alkaloid extract contains numerous structurally similar compounds, chromatographic techniques are indispensable for isolating stemospironine to a high degree of purity.
Low-pressure column chromatography is the primary workhorse for the initial fractionation of the total alkaloid extract. Silica gel (typically 100-300 mesh) is the most commonly used stationary phase. google.comresearchgate.netacs.org The separation is achieved by eluting the column with a gradient of non-polar to progressively more polar solvents.
A frequently cited solvent system is a gradient of petroleum ether and ethyl acetate (B1210297). google.comacs.org In a specific documented isolation, stemospironine was successfully isolated from a fraction eluted with a petroleum ether:ethyl acetate (3:1) mixture. google.com The collected fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined and concentrated. tandfonline.com This process significantly enriches the concentration of stemospironine, though further purification is often necessary.
For final purification, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This high-resolution technique is crucial for separating stemospironine from any remaining impurities or closely related stereoisomers. nih.gov Reverse-phase columns, such as C18, are commonly used. jst.go.jpclockss.org The mobile phase typically consists of a mixture of methanol or acetonitrile (B52724) and water, often run in a gradient or isocratic mode to achieve baseline separation. jst.go.jpclockss.orgmdpi.com The use of a UV detector allows for the precise collection of the peak corresponding to pure stemospironine. jst.go.jpclockss.org
Column Chromatography Applications
Spectroscopic Techniques for Definitive Structure Determination
Once isolated, the definitive structure of stemospironine is elucidated using a combination of powerful spectroscopic methods. Its complex, polycyclic nature with multiple stereocenters necessitates a detailed analysis to confirm its constitution and relative stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for the structural elucidation of stemospironine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the molecule's intricate framework.
1D NMR (¹H and ¹³C):
¹H NMR provides information about the chemical environment of each proton, its multiplicity (singlet, doublet, triplet, etc.), and its coupling to neighboring protons, revealing the connectivity of proton-bearing carbons.
¹³C NMR reveals the number of distinct carbon environments in the molecule, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The chemical shifts (δ) in both spectra are indicative of the functional groups present, such as the characteristic signals for lactone carbonyls and olefinic carbons. uow.edu.au
2D NMR Experiments: To assemble the full structure, a suite of 2D NMR experiments is used to establish correlations between different nuclei:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of proton spin systems through adjacent carbons (e.g., H-1–H-2–H-3). uow.edu.aumdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. uow.edu.aumdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and positioning quaternary carbons and heteroatoms. For instance, an HMBC correlation from a specific proton to a lactone carbonyl carbon can confirm the position of the lactone ring. uow.edu.au
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule by observing correlations between protons on different parts of the polycyclic core. mdpi.com
The combination of these NMR techniques, along with mass spectrometry to confirm the molecular formula, allows for the unambiguous assignment of stemospironine's structure. This was famously demonstrated when the spectral data of a synthesized compound matched that of natural stemospironine, correcting a previous misassignment of the natural product as "stemonidine". pitt.edu
Illustrative NMR Data for a Tuberostemospironine Skeleton Alkaloid
The following table presents typical ¹H and ¹³C NMR data for an alkaloid with the tuberostemospironine skeleton, demonstrating the type of information obtained during structural analysis. The specific shifts for stemospironine may vary slightly but follow the same principles of interpretation.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 1 | 26.9 | 1.69 (m) | C-2, C-3, C-9a |
| 3 | 65.1 | 3.23 (ddd, 6.6, 7.0, 10.0) | C-1, C-2, C-18 |
| 5 | 48.0 | 2.50 (m), 1.90 (m) | C-6, C-7, C-9a |
| 8 | 80.6 | 4.10 (m) | C-6, C-7, C-9, C-9a |
| 9 | 54.6 | 2.80 (m) | C-8, C-9a, C-10, C-11 |
| 9a | 59.7 | 3.76 (m) | C-1, C-5, C-8, C-9 |
| 11 | 83.5 | 4.50 (d, 1.3) | C-9, C-10, C-12, C-17 |
| 12 | 80.7 | 4.60 (d, 1.3) | C-9, C-11, C-13, C-14 |
| 13 | 146.4 | - | - |
| 14 | 131.2 | 5.80 (s) | C-12, C-13, C-15, C-16 |
| 15 | 174.5 | - | - |
| 16 | 11.0 | 1.95 (s) | C-13, C-14, C-15 |
| 18 | 82.6 | 4.31 (ddd, 5.5, 7.4, 12.8) | C-3, C-19, C-20, C-21 |
| 21 | 179.5 | - | - |
Data adapted for illustrative purposes from a related Stemona alkaloid. uow.edu.au
Elucidation of Relative Stereochemistry via 2D NMR
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of complex organic molecules like stemospironine. By analyzing the correlations between different nuclei, chemists can deduce the spatial relationships between atoms within the molecule.
Detailed analysis of various 2D NMR spectra, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), allows for the establishment of the complete structure and relative configuration of the molecule. uow.edu.au For instance, in related Stemona alkaloids, the observation of specific correlations in ROESY spectra, such as between H-12 and H-17, and between H-11 and H-17, is consistent with particular relative configurations. uow.edu.au These techniques provide crucial information about which protons are near each other in space, thereby defining the relative orientation of substituents and the fusion of the ring systems. uow.edu.auresearchgate.netcore.ac.uk
Confirmation of Carbon Skeleton and Functional Groups
The fundamental carbon framework and the presence of various functional groups in stemospironine are confirmed through a combination of 1D and 2D NMR techniques. The ¹³C NMR spectrum provides information on the number and types of carbon atoms, while the ¹H NMR spectrum reveals details about the chemical environment of the hydrogen atoms. acs.org
HMBC and COSY experiments are particularly vital in this context. COSY spectra identify proton-proton coupling networks, helping to trace out the connectivity of the carbon backbone. uow.edu.au HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular skeleton and positioning the functional groups, such as the characteristic γ-lactone substituent at C-3 found in many Stemona alkaloids. uow.edu.au
X-ray Crystallographic Analysis for Absolute Stereostructure
While NMR techniques are powerful for determining relative stereochemistry, X-ray crystallography provides the definitive absolute stereostructure of a molecule. researchgate.nettandfonline.comoup.comjst.go.jpresearchgate.net This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.
For stemospironine, single-crystal X-ray analysis was the key to unambiguously establishing its absolute configuration. researchgate.nettandfonline.comoup.comjst.go.jpresearchgate.net This technique confirmed the intricate stereochemical details of its multiple chiral centers, providing a foundational understanding of its three-dimensional shape. researchgate.nettandfonline.comoup.comjst.go.jp
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. uow.edu.au For stemospironine, the molecular formula has been established as C₁₉H₂₉NO₅. chemical-suppliers.eu
Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural clues. researchgate.netthieme-connect.com For many Stemona alkaloids, a characteristic fragmentation involves the loss of the butyrolactone ring, leading to a dominant peak in the spectrum. thieme-connect.com This type of analysis helps to confirm the presence of specific structural motifs within the molecule.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. acs.org
The IR spectrum of a compound provides a "fingerprint" of its functional groups. For instance, the presence of a carbonyl group (C=O), a key feature of stemospironine, gives rise to a strong, sharp absorption peak typically in the range of 1670-1780 cm⁻¹. pressbooks.pub Specifically, the γ-lactone rings present in stemospironine would be expected to show a characteristic carbonyl stretch in this region. Other absorptions, such as those for C-H and C-O bonds, further corroborate the structural information obtained from other spectroscopic methods. pressbooks.publibretexts.orglibretexts.org
Biosynthetic Pathways and Precursors of Stemona Alkaloids Leading to Stemospironine
Proposed Biogenetic Origins of Stemona Alkaloids
The biosynthesis of the diverse family of Stemona alkaloids is believed to originate from a few common precursors, which undergo a series of transformations to generate the various structural skeletons observed in nature. researchgate.net The central hypothesis revolves around the condensation of amino acid-derived units with polyketide or terpenoid-derived chains.
L-ornithine, a non-proteinogenic amino acid, is widely accepted as a primary precursor in the biosynthesis of many alkaloids, including those of the Stemona family. rsc.orgusda.govresearchgate.net It serves as a crucial nitrogen-containing building block for the formation of the pyrrolidine (B122466) ring, a common structural motif in these compounds. researchgate.netnih.gov The biosynthetic pathway likely involves the decarboxylation of L-ornithine to form putrescine, which then undergoes further modifications to yield the pyrrolidine core. This initial step is a common feature in the biosynthesis of various pyrrolidine and pyrrolizidine (B1209537) alkaloids. researchgate.net
Alongside L-ornithine, glutamic acid is also proposed to be a key precursor in the biosynthesis of Stemona alkaloids. researchgate.netnih.gov It is hypothesized that these two amino acids contribute to the formation of the core heterocyclic systems. Furthermore, the structural diversity of Stemona alkaloids is largely attributed to the incorporation of various carbon chains derived from hemiterpenoid (C5) or monoterpenoid (C10) units. researchgate.netuni-konstanz.de These isoprenoid-derived fragments are believed to react with the amino acid-derived core to construct the characteristic azepine ring and other appended structures. researchgate.net The combination of these precursors allows for the generation of a wide array of structurally distinct alkaloids within the Stemona family. researchgate.netnih.gov
Role of L-Ornithine as a Primary Precursor
Enzymatic Transformations and Key Intermediates in Pyrroloazepine Biogenesis
The construction of the pyrrolo[1,2-a]azepine nucleus is a hallmark of the majority of Stemona alkaloids. scripps.edunih.govcore.ac.uk This bicyclic system is thought to be formed through a series of elegant enzymatic transformations involving key intermediates.
The pyrrolo[1,2-a]azepine core, a defining feature of many Stemona alkaloids including stemospironine, is biosynthetically assembled from the precursors mentioned above. core.ac.uk The proposed mechanism involves the initial formation of a pyrrolidine ring from L-ornithine. This is followed by the condensation with a polyketide or terpenoid-derived chain, which ultimately cyclizes to form the seven-membered azepine ring fused to the pyrrolidine ring. researchgate.net This intricate process likely involves several enzymatic steps to control the stereochemistry and regiochemistry of the final core structure.
The formation of the pyrrolo[1,2-a]azepine skeleton is hypothesized to proceed through a series of cyclization and rearrangement reactions. researchgate.net One plausible mechanism involves an intramolecular Mannich-type reaction or a Michael addition to form the azepine ring. Following the initial cyclization, further enzymatic oxidations, reductions, and rearrangements are likely required to achieve the final, stable core structure. These proposed mechanisms are supported by the structural features observed across the wide range of known Stemona alkaloids. researchgate.net
Formation of the Pyrrolo[1,2-a]azepine Core System
Speculative Biosynthetic Route to the Spirolactone Moiety of Stemospironine
A particularly intriguing structural feature of stemospironine is its spirolactone moiety. The biosynthesis of this functional group is a subject of speculation and is thought to occur in the later stages of the biosynthetic pathway. One proposed route involves the oxidation of a precursor molecule to form a ketone. This is followed by an intramolecular condensation with an ester group to generate the spirocyclic lactone ring system. acs.org Another possibility involves the enzymatic epoxidation of a double bond, followed by an intramolecular nucleophilic attack to form the lactone ring. core.ac.uk The exact mechanism and the enzymes involved in the formation of this unique structural element remain an active area of research.
Comparative Biosynthesis with Related Stemona Alkaloids
The structural diversity of Stemona alkaloids can be understood through a comparative analysis of their proposed biosynthetic pathways. These pathways diverge from common intermediates to yield the various alkaloid subtypes.
Stemospironine shares a close biogenetic relationship with other members of the tuberostemospironine group, such as croomine (B1227750) and dehydrocroomine. core.ac.ukresearchgate.net It has been proposed that tuberospironine (B1252046) may be a hydration product of dehydrocroomine, suggesting a late-stage oxidation or hydration step in its biosynthesis. core.ac.uk The stereochemical nuances at various chiral centers, particularly at the C-9 spiro center, are defining features that differentiate these closely related alkaloids and are determined by the high stereospecificity of the biosynthetic enzymes involved. frontiersin.org
The biosynthetic pathway leading to stemospironine represents a fascinating example of how nature constructs complex molecular architectures from simple building blocks. The intricate control of stereochemistry and the strategic late-stage modifications give rise to the vast diversity observed within the Stemona alkaloid family. Further research, including isotopic labeling studies and the characterization of the enzymes involved, will be necessary to fully unravel the complexities of these biosynthetic routes.
Total Synthesis and Advanced Synthetic Methodologies of Stemospironine
Strategic Approaches to the Construction of the Polycyclic Core
The construction of the dense and stereochemically rich core of stemospironine requires a carefully planned synthetic strategy. The core is characterized by a 1-azabicyclo[5.3.0]decane nucleus, which is a common feature among many Stemona alkaloids. acs.org The unique feature of stemospironine is the spiro-γ-lactone attached at the C9 position of this bicyclic system. pitt.edu
Retrosynthetic Analysis of Stemospironine
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For stemospironine, a common retrosynthetic approach involves disconnecting the complex polycyclic structure at key strategic bonds.
A plausible retrosynthetic pathway for stemospironine (1) is outlined below:
Disconnection of the Spirolactone: The spirocyclic γ-lactone can be retrosynthetically disconnected via an intramolecular olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction. This reveals a precursor keto-phosphonate.
Disconnection of the Perhydroazepine Ring: The seven-membered perhydroazepine ring can be envisioned to form from an acyclic precursor through an intramolecular cyclization. An aza-Wittig reaction, preceded by a Staudinger reaction, is a powerful method for this transformation. This disconnection leads to a linear precursor containing an azide (B81097) and an aldehyde.
Disconnection of the Pyrrolidine (B122466) Ring: The pyrrolidine ring, which is part of the 1-azabicyclo[5.3.0]decane core, can be formed through various methods, including intramolecular nucleophilic substitution or cycloaddition reactions. A 1,3-dipolar cycloaddition offers a stereocontrolled route to a key isoxazolidine (B1194047) intermediate, which can be further elaborated to the pyrrolidine ring.
Enantioselective Synthesis Strategies
The presence of multiple stereocenters in stemospironine necessitates an enantioselective approach to its synthesis to obtain the naturally occurring enantiomer. Several strategies have been employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, L-(+)-prolinol has been used as a chiral precursor to construct the pyrrolidine ring via a 1,3-dipolar cycloaddition reaction. pitt.eduresearchgate.net (S)-(+)-methyl-3-hydroxy-2-methylpropionate has also served as a chiral starting material. acs.org
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is another powerful strategy. For example, asymmetric transfer hydrogenation catalyzed by a Noyori's ruthenium complex has been utilized to establish a key stereocenter with high enantiomeric excess.
Substrate Control: In some cases, the existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is crucial for establishing the correct relative stereochemistry of the multiple stereocenters in stemospironine.
Key Methodologies and Reaction Sequences in Total Synthesis
The successful total synthesis of stemospironine relies on the application of a range of powerful and elegant chemical reactions. The following subsections detail some of the key methodologies that have been instrumental in constructing the complex architecture of this natural product.
Intramolecular Horner-Wadsworth-Emmons Olefination for Spirolactone Formation
A key challenge in the synthesis of stemospironine is the construction of the spiro-γ-lactone moiety. The intramolecular Horner-Wadsworth-Emmons (HWE) olefination has proven to be a highly effective method for this transformation. researchgate.netresearchgate.net This reaction involves the cyclization of a β-ketophosphonate onto a tethered carbonyl group to form the α,β-unsaturated lactone ring.
In a reported synthesis, a pivotal intermediate was subjected to an intramolecular HWE reaction to forge the spirolactone ring. researchgate.net This strategic step not only forms the five-membered lactone but also establishes the spirocyclic center at C9. The flexibility of this approach has also allowed for the synthesis of diastereoisomeric analogs of stemospironine. researchgate.net
Table 1: Key Features of the Intramolecular HWE Olefination in Stemospironine Synthesis
| Feature | Description | Reference |
| Reaction Type | Intramolecular Horner-Wadsworth-Emmons Olefination | researchgate.net |
| Bond Formed | Carbon-carbon double bond within the lactone ring | researchgate.net |
| Ring System Formed | Spiro-γ-lactone | researchgate.netresearchgate.net |
| Key Precursor | Acyclic keto-phosphonate | researchgate.net |
| Significance | Crucial for the construction of the characteristic spirocyclic moiety of stemospironine. | researchgate.net |
Staudinger Reaction and Aza-Wittig Ring Closure for Perhydroazepine System
The formation of the seven-membered perhydroazepine ring is another critical step in the total synthesis of stemospironine. A powerful and efficient method for constructing this ring system is the tandem Staudinger reaction and intramolecular aza-Wittig ring closure. acs.orgacs.orgnih.gov This two-step sequence involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide (the Staudinger reaction), which then undergoes an intramolecular reaction with a tethered aldehyde to form an imine and close the ring (the aza-Wittig reaction). Subsequent reduction of the imine yields the desired perhydroazepine.
This methodology has been successfully applied in a total synthesis of (–)-stemospironine, where an azido-aldehyde precursor was converted to the perhydroazepine ring system in a key cyclization step. acs.orgacs.org
Table 2: Tandem Staudinger/Aza-Wittig Reaction in Stemospironine Synthesis
| Feature | Description | Reference |
| Reaction Sequence | Staudinger Ligation followed by Intramolecular Aza-Wittig Reaction | acs.orgacs.org |
| Key Functionalities | Azide and Aldehyde | lookchemmall.com |
| Intermediate | Iminophosphorane | lookchemmall.com |
| Ring System Formed | Perhydroazepine | acs.orgacs.org |
| Significance | Provides an efficient route to the core 1-azabicyclo[5.3.0]decane nucleus. | acs.org |
1,3-Dipolar Cycloaddition Reactions in Core Assembly
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings with excellent stereocontrol. In the context of stemospironine synthesis, this reaction has been employed to construct the pyrrolidine portion of the 1-azabicyclo[5.3.0]decane core. pitt.edu
Specifically, the cycloaddition of a chiral nitrone, often derived from a chiral amino alcohol like L-(+)-prolinol, with a dipolarophile (an alkene) leads to the formation of an isoxazolidine intermediate. pitt.eduresearchgate.net This isoxazolidine can then be reductively cleaved and further manipulated to afford the desired pyrrolidine ring with the correct stereochemistry. This approach has been instrumental in syntheses that ultimately led to the structural reassignment of stemonidine (B1263532) to stemospironine. pitt.edu
Table 3: 1,3-Dipolar Cycloaddition in Stemospironine Synthesis
| Feature | Description | Reference |
| Reaction Type | 1,3-Dipolar Cycloaddition | pitt.edu |
| Dipole | Chiral Nitrone (e.g., derived from L-prolinol) | pitt.eduresearchgate.net |
| Dipolarophile | Electron-deficient alkene | pitt.edu |
| Initial Product | Isoxazolidine | core.ac.uk |
| Final Ring System | Pyrrolidine (after further transformations) | pitt.edu |
| Significance | Establishes key stereocenters in the pyrrolidine ring early in the synthesis. | pitt.edu |
Stereocontrolled Allylic Amination
Stereocontrolled allylic amination has been a crucial transformation in the synthesis of Stemona alkaloids, including those with structural similarities to Stemospironine. In the broader context of constructing the characteristic pyrrolo[1,2-α]azepine core found in many Stemona alkaloids, methods like iridium(I)-catalyzed amination of bis-allylic imidates have been developed. acs.org This approach allows for the efficient formation of 2,6-divinyl heterocycles, with conditions optimized to favor the desired cis diastereomers, which are precursors to the core structure. acs.org While not a direct step in every reported Stemospironine synthesis, the principles of stereocontrolled allylic amination are fundamental to the assembly of the foundational nitrogen-containing ring systems. acs.org
Spirolactonization Processes and Stereochemical Control
A hallmark of the Stemospironine structure is the spiro-γ-lactone moiety at the C-9 position of the pyrrolo[1,2-a]azepine nucleus. pitt.educore.ac.uk The construction of this stereocenter has been a focal point of synthetic efforts. One notable approach involves an intramolecular Horner-Wadsworth-Emmons olefination to forge the spiranic γ-lactone. researchgate.net This key carbon-carbon bond-forming reaction effectively installs the spirocyclic C-ring. researchgate.net
Another strategy employed for spirolactonization involves a Reformatsky-type reaction. pitt.eduresearchgate.net For instance, treatment of a ketone precursor with ethyl bromomethylacrylate and zinc in THF can yield the spiro-γ-methylen-γ-lactone with complete facial selectivity. pitt.edu The stereochemical outcome of these spirolactonization processes is critical, and in some syntheses, the configuration of the newly formed spiro stereocenter has been unambiguously confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. pitt.edu
Tandem Reactions and Cascade Sequences in Streamlined Synthesis
To enhance synthetic efficiency, tandem and cascade reactions have been employed to construct the complex molecular framework of Stemospironine and related alkaloids. researchgate.net These one-pot procedures are environmentally benign as they reduce the need for multiple solvents, workups, and purification steps. researchgate.net
One of the key transformations in a stereocontrolled total synthesis of (−)-Stemospironine involved a Staudinger reaction leading to an aza-Wittig ring closure to form the perhydroazepine system. ehu.esacs.orgcapes.gov.br This sequence demonstrates the power of a cascade process in which the formation of a phosphazene intermediate from an azide precursor is followed by an intramolecular reaction to construct a key ring of the alkaloid. ehu.es Another elegant cascade sequence involves the stereoselective intramolecular capture of an aziridinium (B1262131) salt intermediate to form the vicinal pyrrolidine butyrolactone portion of the molecule. acs.orgcapes.gov.br Such strategies, which combine multiple bond-forming events in a single operation, are instrumental in achieving a concise and streamlined synthesis. researchgate.netbham.ac.uk
Asymmetric Synthetic Routes and Chirality Control
The asymmetric synthesis of Stemospironine necessitates precise control over its multiple stereogenic centers. Chemists have utilized various strategies, including the use of chiral auxiliaries and catalysts, to achieve high levels of enantioselectivity.
Use of Chiral Auxiliaries and Catalysts
Chiral auxiliaries and catalysts play a pivotal role in establishing the absolute stereochemistry of Stemospironine during its synthesis. youtube.comyoutube.com For example, Ellman's sulfinamide chiral auxiliary has been used to set three contiguous stereogenic centers in the construction of the key tricyclic core of related Stemona alkaloids. researchgate.net Similarly, Carreira's asymmetric Ir/amine-catalyzed allylation of aldehydes has been employed to introduce chirality effectively. researchgate.net
In the synthesis of parvistemoline alkaloids, which share structural motifs with Stemospironine, a stereodivergent dual catalysis approach using two distinct chiral catalysts (Ir/Pd) has been developed. researchgate.netd-nb.info This method allows for the preparation of all four possible stereoisomers from the same starting materials by simply changing the catalyst combination. d-nb.info The use of chiral Pd-enolates and Ir π-allyl complexes under neutral conditions prevents epimerization of the product. researchgate.netd-nb.info These advanced catalytic systems provide a powerful tool for controlling stereochemistry in complex natural product synthesis. researchgate.netd-nb.info
Control of Stereogenic Centers (e.g., C-11, C-16)
The stereocenters at C-11 and C-16 are critical for the biological activity and structural identity of Stemospironine. In one total synthesis, the chirality at these positions was derived from (S)- and (R)-methyl 3-hydroxy-2-methylpropionate, respectively. researchgate.net The configuration of the stereogenic center at C-11, in particular, has been controlled by carefully tuning the synthetic sequence. researchgate.net
For instance, the reduction of a propargylic ketone using (R)-Alpine borane (B79455) has been utilized to establish the stereocenter at C-8 (Stemospironine numbering), which then influences the stereochemical outcome of subsequent reactions. core.ac.ukresearchgate.net The stereoselective installation of the other adjacent stereogenic centers can be achieved through methods like Zn(BH4)2-promoted reduction and Krische's Ir-catalyzed allylation. researchgate.net
| Stereocenter | Chiral Source/Method | Reference |
| C-11 | (S)-methyl 3-hydroxy-2-methylpropionate | researchgate.net |
| C-16 | (R)-methyl 3-hydroxy-2-methylpropionate | researchgate.net |
| C-8 | (R)-Alpine borane reduction | core.ac.ukresearchgate.net |
| C-11 | Fine-tuning of the synthetic sequence | researchgate.net |
Synthesis of Diastereoisomeric and Enantiomeric Analogs of Stemospironine
The development of flexible synthetic strategies has enabled the synthesis of not only the natural (−)-Stemospironine but also its diastereoisomeric and enantiomeric analogs. researchgate.netcsuc.cat This is valuable for structure-activity relationship (SAR) studies and for confirming the structural assignment of the natural product.
A flexible approach has been devised that utilizes a pivotal azabicycle intermediate, from which the synthetic sequence can be diverted to target different diastereomers. researchgate.net For example, a total synthesis of (−)-Stemospironine and three of its new diastereoisomeric analogs has been successfully completed using this strategy. acs.orgresearchgate.netcsuc.cat The synthesis of these analogs often involves modifying the stereochemistry at key centers like C-11. researchgate.net
| Compound | Key Synthetic Feature | Reference |
| (-)-Stemospironine | Intramolecular Horner-Wadsworth-Emmons olefination | researchgate.net |
| Diastereoisomeric Analogs | Flexible strategy from a common azabicycle intermediate | researchgate.netcsuc.cat |
| Putative this compound | 1,3-dipolar cycloaddition and spirolactonization | pitt.edu |
Comparative Analysis of Different Synthetic Strategies
The total synthesis of the structurally complex Stemona alkaloid, (-)-stemospironine, has been a subject of significant interest in the synthetic organic chemistry community. Several research groups have reported successful total syntheses, each employing unique strategies and methodologies. This section provides a comparative analysis of two prominent synthetic approaches, highlighting their key features, strengths, and weaknesses.
The first total synthesis of (-)-stemospironine was accomplished by Williams and coworkers. core.ac.uk Their strategy is characterized by the sequential construction of a fully functionalized acyclic precursor, followed by a series of ring closure reactions to assemble the polycyclic core. core.ac.uk A key transformation in their approach is the use of a Staudinger reaction followed by an intramolecular aza-Wittig reaction to construct the perhydroazepine ring system. acs.orgnih.govacs.orgehu.es The final spirocyclic butyrolactone moiety is formed via a stereoselective intramolecular capture of an aziridinium salt intermediate. acs.orgnih.govindiana.edu This synthesis was instrumental in confirming the absolute and relative stereochemistry of the natural product. acs.org
A contrasting strategy was developed by Figueredo and coworkers, who devised a flexible approach applicable to the synthesis of not only (-)-stemospironine but also several of its diastereomeric analogs. researchgate.netacs.org A pivotal feature of their synthesis is the construction of the spiro-γ-lactone via an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netacs.org This approach relies on a key azabicyclic intermediate that serves as a branching point for accessing different targets. The stereochemistry at the C-11 position was carefully controlled by strategic adjustments within the synthetic sequence. researchgate.net
A detailed comparison of these two synthetic routes reveals distinct advantages and disadvantages inherent to each strategy. The Williams synthesis, being the first, provided a foundational route to this complex molecule. Its linear approach, while effective, may be less convergent compared to the strategy employed by Figueredo. The use of the aza-Wittig reaction for the formation of the seven-membered ring is a highlight of the Williams synthesis. ehu.es
On the other hand, the Figueredo synthesis offers greater flexibility, allowing for the preparation of multiple diastereomers from a common intermediate. researchgate.netacs.org The intramolecular HWE reaction is a robust and high-yielding method for the formation of the spirocyclic lactone. The choice between these strategies may depend on the specific goals of the synthesis, such as the desire for structural diversity versus the singular pursuit of the natural product.
| Feature | Williams Synthesis | Figueredo Synthesis |
| Key Ring-Forming Reaction | Intramolecular aza-Wittig reaction | Intramolecular Horner-Wadsworth-Emmons olefination |
| Spiro-γ-lactone Formation | Intramolecular capture of an aziridinium salt | Intramolecular Horner-Wadsworth-Emmons olefination |
| Overall Strategy | Sequential ring closures of an acyclic precursor | Convergent approach from a common azabicyclic intermediate |
| Flexibility | Linear sequence to a single target | Divergent approach to multiple diastereomers |
| Key Intermediates | Acyclic precursor with all stereocenters set | Pivotal azabicyclic intermediate |
Table 1: Comparison of Synthetic Strategies for (-)-Stemospironine
Both syntheses represent significant achievements in the field of natural product synthesis and provide valuable insights into the construction of complex, polycyclic alkaloids. The choice of strategy would likely be dictated by the specific objectives of the synthetic endeavor, whether it be the efficient production of the natural product itself or the exploration of its broader stereochemical landscape.
Chemical Modification and Derivatization Studies of Stemospironine
Synthesis of Stemospironine Derivatives and Analogs for Research Purposes
The creation of stemospironine derivatives and analogs has been achieved through sophisticated total synthesis campaigns. These synthetic routes are designed to be flexible, allowing for the introduction of structural variations at late stages of the synthesis. Two prominent strategies have been successfully employed: one involving a Staudinger/intramolecular aza-Wittig reaction and another utilizing an intramolecular Horner-Wadsworth-Emmons (HWE) olefination.
One of the first total syntheses of (-)-stemospironine utilized a stereocontrolled pathway featuring a tandem Staudinger/aza-Wittig reaction to form the perhydroazepine ring system. nih.govfrontiersin.orgnih.gov This was followed by an iodine-induced cyclization to construct the complete spiro[furano-pyrrolo[1,2-a]azepin]-5-one core. frontiersin.orgnih.gov This approach established a foundational route to the complex architecture of stemospironine.
A different and highly flexible approach was developed based on a pivotal azabicyclic intermediate, which can be prepared from an enantiomerically pure nitrone derived from L-prolinol. nih.govCurrent time information in Bangalore, IN.researchgate.net This strategy allows the synthetic sequence to be split to target different Stemona alkaloids. nih.govCurrent time information in Bangalore, IN. A key feature of this route in the synthesis of stemospironine is the use of an intramolecular Horner-Wadsworth-Emmons (HWE) reaction to construct the characteristic spiranic γ-lactone. nih.govCurrent time information in Bangalore, IN.researchgate.net This method proved robust and enabled the synthesis of not only (-)-stemospironine but also three of its diastereoisomeric analogs. nih.govCurrent time information in Bangalore, IN.
Regioselective modifications are central to the synthesis of stemospironine and its derivatives, allowing for precise control over the introduction of functional groups and the formation of stereocenters.
A critical regioselective transformation is the installation of the spiro-γ-lactone moiety at the C-9 position of the pyrrolo[1,2-a]azepine nucleus. core.ac.uk In one successful synthetic strategy, this was achieved via an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. nih.govCurrent time information in Bangalore, IN.researchgate.net This reaction involves the cyclization of a precursor containing both a phosphonate (B1237965) and an aldehyde, which are strategically placed to ensure the formation of the desired spirolactone ring with high selectivity. Current time information in Bangalore, IN.nih.gov
Another key area of functionalization is the perhydroazepine ring. The Staudinger/intramolecular aza-Wittig reaction sequence provides a powerful method for constructing this seven-membered ring. nih.govnih.govclockss.org The reaction proceeds by treating a carefully synthesized azido-aldehyde with a phosphine (B1218219), which triggers an intramolecular cyclization to form a cyclic imine that can be subsequently reduced to the desired perhydroazepine. nih.govfrontiersin.org The stereochemistry of substituents on this ring can be controlled through the choice of starting materials and reaction conditions. For instance, the configuration of the stereogenic center at C-11 was successfully controlled by fine-tuning the synthetic sequence, a crucial step for accessing different diastereomers. nih.govCurrent time information in Bangalore, IN.
Furthermore, semisynthetic approaches using natural Stemona alkaloids as starting materials can involve regioselective modifications like hydroxylation or epoxidation to create novel derivatives. acs.org
The synthesis of stemospironine analogs with varied structural complexity is essential for understanding which parts of the molecule are critical for its biological activity. Synthetic strategies have been specifically designed to facilitate such exploration.
A flexible synthetic approach has enabled the deliberate variation of stereochemistry, leading to the synthesis of (-)-stemospironine and three of its diastereomers: 11-epi-stemospironine, 14-epi-16-epi-stemospironine, and 11-epi-14-epi-16-epi-stemospironine. nih.gov This was accomplished by controlling the stereochemical outcome of key reactions, demonstrating that the synthetic pathway can be adapted to produce a range of stereoisomers from a common intermediate. nih.govCurrent time information in Bangalore, IN.acs.org The ability to generate such a set of diastereomers is invaluable for probing the three-dimensional requirements of the molecule's biological targets. nih.govd-nb.info
Beyond stereochemical diversity, research into related Stemona alkaloids has involved creating analogs with simplified or modified skeletons. tandfonline.comuab.cat For example, tandem Diels-Alder/Schmidt reactions have been used to efficiently generate tricyclic scaffolds that mimic the core of Stemona alkaloids. uab.cat These scaffolds can then be elaborated with different functional groups, such as appended heterocycles (indoles, quinolines) or other moieties like carbamates and amines, to create libraries of unnatural analogs for screening. uab.cat This approach allows for a systematic exploration of how large-scale structural changes affect biological function.
Regioselective Modifications and Functionalization
Impact of Structural Modifications on Conformational Preferences
The three-dimensional shape of stemospironine and its derivatives is critical to their function. Structural modifications, particularly changes in stereochemistry, can have a profound impact on the molecule's preferred conformation.
During the synthesis of stemospironine analogs, the relative configuration of intermediates is often established using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. pitt.eduuow.edu.au For example, in the synthesis of diastereomeric bislactone intermediates, the relative erythro/threo configuration was assigned by comparing the chemical shifts of key protons and carbons and by observing NOE correlations, which provide information about the spatial proximity of atoms. pitt.edu
Conformational analysis of the perhydropyrrolo[1,2-a]azepinone skeleton, a core component of stemospironine, reveals that the concave face of the molecule is sterically hindered and relatively inaccessible. pitt.edu This inherent conformational preference dictates synthetic strategy, as reagents will preferentially approach from the more accessible convex face. This was a key consideration in a synthetic approach to stemonidine (B1263532), a diastereomer of stemospironine, where manipulation of a hydroxyl group at C-8 was challenging due to this steric hindrance. pitt.edu Similarly, alkylation of a lactone intermediate in the synthesis of neostenine (B1156026), another related alkaloid, proceeded stereoselectively due to the approach of the alkylating agent from the convex face of the cis-fused ring system. nih.gov
Application of Synthetic Derivatives in Chemical Biology Probes
While stemospironine itself has not been extensively developed into chemical biology probes, derivatives of closely related Stemona alkaloids serve as powerful precedents, demonstrating the potential of this structural class in elucidating biological mechanisms. Chemical biology probes are molecules designed with specific functionalities—such as photoactivatable groups or reporter tags—to identify and study biological targets. nih.gov
A notable example is the use of a synthetic Stemona alkaloid derivative, designated SA-11, as a tool to investigate a form of programmed cell death called ferroptosis. frontiersin.orgresearchgate.netrsc.orgresearcher.life SA-11, a derivative of bisdehydrostemoninine, was shown to induce ferroptosis in colorectal cancer cells by causing thiol starvation in mitochondria. rsc.org Metabolomics studies revealed that SA-11 treatment led to the accumulation of acylcarnitines by increasing the level of the enzyme CPT-1. frontiersin.orgresearchgate.net The use of SA-11 in these studies highlights how a synthetic derivative of a natural product can be employed to uncover novel molecular mechanisms of action and identify potential therapeutic strategies. frontiersin.orgnih.gov
In another example, the Stemona alkaloid stemofoline (B1231652) was used in photoaffinity labeling experiments to study its interaction with P-glycoprotein (P-gp), a protein that confers multidrug resistance in cancer cells. nih.govnih.govtandfonline.com Stemofoline was found to inhibit the photoaffinity labeling of P-gp by a known radio-labeled probe ([¹²⁵I]-iodoarylazidoprazosin) in a concentration-dependent manner. nih.govnih.gov This result indicates that stemofoline directly interacts with P-gp, inhibiting its function. nih.govnih.govtandfonline.com This application demonstrates how a natural product derivative can be used in competitive binding assays with photoaffinity probes to confirm direct target engagement. These examples pave the way for the development of stemospironine-based probes, which could be synthesized by incorporating photoactivatable groups (e.g., azides, diazirines) or "clickable" tags for target identification and validation studies. nih.gov
Structure Activity Relationship Sar Investigations of Stemospironine Analogs
Systematic Studies on Core Structural Features and Biological Activity in Vitro/In Vivo Models
The biological activity of Stemona alkaloids, including stemospironine, is intrinsically linked to their complex molecular architecture. These natural products are characterized by a core pyrrolo[1,2-a]azepine nucleus, which is often appended with one or more lactone rings and various side chains. thieme-connect.comresearchgate.net Systematic investigations have focused on how modifications to this core structure influence the compound's biological effects, primarily their insecticidal and antitussive properties.
Significance of the Pyrrolo[1,2-a]azepine Nucleus
The pyrrolo[1,2-a]azepine core is the defining structural feature of the majority of Stemona alkaloids and is considered fundamental to their biological activities. thieme-connect.comcore.ac.uk This heterocyclic scaffold provides a rigid three-dimensional framework that correctly orients the appended functional groups for interaction with biological targets. Studies on various analogs have demonstrated that the integrity of this nucleus is often a prerequisite for activity. For instance, research into the antitussive effects of the related tuberostemonine (B192615) class of alkaloids revealed that the saturated tricyclic pyrrolobenzazepine nucleus is essential for observing this activity. researchgate.net The classification of the entire Stemona alkaloid family is largely based on the substitution patterns on this central core, underscoring its structural and functional importance. core.ac.ukbham.ac.uk Synthetic efforts toward these alkaloids invariably focus on the efficient construction of this complex nucleus as a key strategic goal. uow.edu.au
Impact of Side Chain Modifications and Stereochemistry
The structural diversity and biological specificity of stemospironine analogs are heavily influenced by side chain modifications and, critically, their stereochemistry. The absolute and relative configuration of chiral centers within the molecule can lead to profound differences in biological potency. core.ac.uk For example, a key stereochemical distinction exists at the C-9 position, where stemospironine and croomine (B1227750) possess an opposite configuration to that of tuberostemospironine. researchgate.net
Furthermore, the presence and orientation of other substituents play a significant role. Some analogs, like stemotinine and isostemotinine, feature an unusual oxygen bridge between C-9a and C-6 and differ only in their absolute configuration at C-9. researchgate.net The total synthesis of diastereoisomeric analogs of stemospironine has been a key strategy for systematically probing these stereochemical effects on activity. csuc.catacs.org Research has shown that isomers with different configurations at C-3 and C-18 exhibit varied inhibitory activities against enzymes like acetylcholinesterase. This highlights that the precise three-dimensional arrangement of atoms is paramount for effective interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activity. nih.gov For complex natural products like Stemona alkaloids, QSAR provides a framework for understanding the physicochemical properties that drive their effects. tandfonline.com
QSAR and related pharmacophore modeling have been applied to the Stemona alkaloid class to decipher their activity profiles. researchgate.net These models use molecular descriptors—such as electronic, steric, and lipophilic properties—to build mathematical equations that can predict the activity of novel or untested analogs. An example of generating data for such models is the use of in vitro systems like the Caco-2 cell monolayer model to study the intestinal absorption of alkaloids, including stemospironine. tandfonline.com By quantifying how structural changes affect properties like membrane permeability, researchers can build predictive QSAR models to guide the design of new compounds with improved characteristics. tandfonline.comresearchgate.net
Rational Design of Enhanced Activity and Selectivity in Research Constructs
Insights gained from SAR and QSAR studies form the basis for the rational design of new stemospironine analogs with potentially enhanced activity and greater selectivity for specific biological targets. scribd.com This approach moves beyond screening natural sources and involves the purposeful synthesis of molecules with specific structural modifications intended to improve their pharmacological profile.
The development of flexible synthetic routes to (−)-stemospironine and its diastereoisomeric analogs is a direct application of this principle. csuc.catacs.org By creating a series of related compounds and testing their biological activity, chemists can validate the hypotheses generated from SAR studies. For example, if a particular stereocenter is hypothesized to be crucial for potency, synthesizing its epimer can confirm or refute this. Combined pharmacophore modeling and QSAR can also guide the design of analogs with selectivity for one biological target over another, which is a key goal in modern drug discovery. tandfonline.com
Positional and Stereochemical Effects on Biological Potency in Model Systems
The influence of positional and stereochemical variations on the biological potency of Stemona alkaloids is often dramatic. Subtle changes in the molecular structure can lead to orders-of-magnitude differences in activity.
Different stereoisomers have also been shown to have varying potencies against specific enzymes. In studies on acetylcholinesterase (AChE), an important target in the nervous system, different alkaloids from Stichoneuron halabalensis displayed a range of inhibitory activities, demonstrating that stereochemistry is a key determinant of enzyme inhibition.
Table 1: Comparative Insecticidal Activity of Stemona Alkaloids This table summarizes the relative insecticidal toxicity of selected Stemona alkaloids against the silkworm larvae, Bombyx mori.
| Compound | Relative Toxicity | Source |
|---|---|---|
| Stemofoline (B1231652) | Very Potent (10,000x > Stemospironine) | researchgate.net |
| Stemospironine | Moderate | researchgate.net |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Alkaloids This table presents the half-maximal inhibitory concentrations (IC₅₀) of alkaloids isolated from Stichoneuron halabalensis against human and electric eel AChE.
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Alkaloid 1 | Human AChE | 5.52 ± 0.13 | |
| Alkaloid 2 | Human AChE | 3.74 ± 0.09 | |
| Alkaloid 7 | Electric Eel AChE | 5.90 ± 0.084 |
Advanced Analytical and Spectroscopic Characterization for Research Purity and Identity
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Stemona alkaloids, providing highly accurate mass measurements that are critical for determining the elemental composition of a molecule. mdpi.comcore.ac.uk For Stemospironine, HRMS analysis confirms its molecular formula, C₁₉H₂₉NO₅. This technique can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula from the exact mass measurement.
In research settings, techniques such as Electrospray Ionization (ESI) coupled with HRMS are commonly used. acs.org The total synthesis of Stemospironine, for instance, relied on HRMS to confirm the mass of the final product, matching the theoretical calculations for its protonated molecular ion [M+H]⁺. acs.orgpitt.edu This level of precision is vital to distinguish Stemospironine from other alkaloids with similar nominal masses that may be present in crude extracts or synthetic mixtures.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₉NO₅ | |
| Molecular Weight (Nominal) | 351.4 g/mol | |
| Theoretical Exact Mass [M] | 351.2046 u | Calculated |
| Typical Adduct (ESI-HRMS) | [M+H]⁺ | acs.org |
| Theoretical m/z for [M+H]⁺ | 352.2118 | Calculated |
This table presents the fundamental mass data for Stemospironine used in HRMS analysis. The high accuracy of HRMS allows experimental values to be matched to theoretical values with very low error.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the cornerstone for the definitive structural elucidation of Stemospironine. It provides detailed information about the chemical environment of each hydrogen and carbon atom, which is essential for mapping the complex, polycyclic structure and its stereochemistry. uow.edu.au
| NMR Technique | Application for Stemospironine | Reference |
| ¹H NMR | Determines the number and environment of hydrogen atoms; key for identifying stereochemistry through coupling constants. | pitt.eduuow.edu.au |
| ¹³C NMR | Determines the number and environment of carbon atoms, confirming the carbon skeleton. | pitt.eduuow.edu.au |
| 2D NMR (COSY, HSQC, HMBC) | Establishes atom connectivity (H-H, C-H, and long-range C-H correlations) to build the complete molecular structure. | core.ac.uk |
This table summarizes the application of various NMR techniques in the structural characterization and purity assessment of Stemospironine.
Chromatographic Purity Analysis in Research Settings
Chromatographic techniques are fundamental for both the isolation of Stemospironine from natural sources and the assessment of its purity in a research laboratory. These methods separate Stemospironine from co-occurring alkaloids, synthetic precursors, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of Stemona alkaloids. In analytical applications, reversed-phase columns (e.g., C18) are typically used with a mobile phase gradient, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives to improve peak shape. nih.gov By monitoring the elution profile with a UV detector, the purity of a Stemospironine sample can be quantified by measuring the relative area of its corresponding peak. Preparative HPLC can be used to isolate high-purity Stemospironine for research purposes.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling higher backpressures. For complex samples like plant extracts, UPLC can provide superior separation of closely related alkaloids, allowing for more accurate purity determination of Stemospironine. nih.gov The increased peak capacity is particularly valuable for resolving impurities that might co-elute with the main compound in an HPLC separation.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful analytical strategy that combines the separation capabilities of LC with the detection and identification power of MS. biorxiv.orgnih.gov When analyzing complex mixtures such as crude plant extracts, a technique like UPLC coupled to an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or LTQ) provides unparalleled performance. nih.govtandfonline.com This setup allows for the detection of Stemospironine even at low concentrations, while simultaneously providing mass data to confirm its identity and distinguish it from other components in the mixture. nih.gov This is the method of choice for metabolic profiling and phytochemical analysis of Stemona species. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Chiral Analysis for Enantiomeric Purity Determination
Stemospironine is a chiral molecule possessing multiple stereocenters, meaning it can exist as different stereoisomers. Since different enantiomers of a compound can have drastically different biological activities, determining the enantiomeric purity is critical. mdpi.com
Chiral HPLC is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. For example, in the synthesis of related Stemona alkaloids, chiral HPLC columns have been successfully used to separate enantiomers and determine the enantiomeric excess (ee) of the product. The enantiomeric purity of synthetic Stemospironine or its precursors can be validated by comparing its retention time to that of a known racemic or enantiopure standard. nih.gov While direct chiral analysis data for Stemospironine itself is not extensively published, the methods are well-established for its precursors and related alkaloids.
Research Applications and Future Directions for Stemospironine Studies
Stemospironine as a Chemical Probe for Biological Pathway Elucidation
While the term "chemical probe" is not yet widely applied to Stemospironine in dedicated studies, its defined biological activities, particularly its insecticidal effects, position it as a valuable tool for elucidating specific biological pathways. The insecticidal properties of Stemona alkaloids are often associated with their ability to interfere with the nervous systems of insects. uow.edu.au For instance, some alkaloids in this family have been found to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission. uow.edu.au
Stemospironine's potent effects on certain insect species suggest it interacts with specific molecular targets. By studying these interactions, researchers can probe the function of those targets—such as specific receptor subtypes or ion channels—within the insect's nervous system. Its complex and rigid polycyclic structure can provide a high degree of specificity, allowing for the investigation of precise protein-ligand interactions. Future research may focus on synthesizing labeled derivatives of Stemospironine (e.g., fluorescent or biotinylated tags) to visualize its binding sites and track its journey through cellular pathways, thereby illuminating novel targets for pesticide development and enhancing our understanding of insect neurobiology.
Development of Stemospironine as a Lead Compound for Agrochemical Research
The historical use of Stemona extracts as natural insecticides provides a strong foundation for developing Stemospironine as a lead compound in modern agrochemical research. thieme-connect.com Its unique structure, distinct from many synthetic insecticides, offers the potential for new modes of action that could be effective against pests resistant to existing chemical classes.
Stemospironine has demonstrated significant insecticidal properties in various laboratory-based studies. It was first identified as a new insecticidal alkaloid from Stemona japonica. dntb.gov.ua Subsequent investigations have confirmed its activity against various pest insects. One notable study highlighted the potent insecticidal effects of alkaloids from S. japonica, including Stemospironine, against the diamondback moth (Plutella xylostella), a major agricultural pest. thieme-connect.com The activity of these natural compounds underscores their potential for biopesticide development.
| Target Insect Species | Plant Source of Compound | Observed Activity | Reference |
| Diamondback Moth (Plutella xylostella L.) | Stemona japonica | High insecticidal properties in leaf disk assays. | thieme-connect.com |
| General Insecticidal Target | Stemona japonica Miq. | Identified as a new insecticidal alkaloid. | dntb.gov.ua |
These findings establish Stemospironine as a promising candidate for further development. Future research will likely involve broader screening against a wider range of agricultural and public health pests, as well as studies to determine the lethal concentration and dose for key target species.
Beyond its direct toxicity to insects, Stemospironine also exhibits antifeedant properties, deterring insects from feeding. The antifeedant activities of Stemona alkaloids have been noted in several reports. uow.edu.aucore.ac.uk This mode of action is particularly valuable in crop protection, as it can prevent damage even if the pest is not immediately killed. The complex taste and potential post-ingestive malaise induced by the alkaloid can create a powerful feeding deterrent. Controlled studies using leaf disk choice assays or monitoring feeding behavior after application of Stemospironine are crucial for quantifying this effect. The development of compounds that reduce crop damage by inhibiting feeding is a key strategy in integrated pest management, and Stemospironine serves as an excellent natural template for this purpose.
Insecticidal Activity Profiling in Laboratory Models
Contribution of Stemospironine Research to Natural Product Chemistry
The study of Stemospironine has made significant contributions to the field of natural product chemistry. Its isolation and structural elucidation presented a considerable challenge due to its complex, polycyclic, and stereochemically rich framework, which includes a characteristic spiro-γ-butyrolactone unit. core.ac.ukunibo.it The successful determination of its absolute configuration through methods like X-ray crystallography and advanced NMR spectroscopy has expanded the known structural diversity of the Stemona alkaloid family. researchgate.net
Furthermore, Stemospironine has become a compelling target for total synthesis. researchgate.netnih.govacs.org Synthetic chemists are drawn to its intricate architecture, which features an azabicyclo[5.3.0]decane core, multiple stereocenters, and a spirocyclic lactone. jyu.fi The development of novel synthetic strategies to construct this molecule has led to innovations in chemical reactions and methodologies, such as stereoselective intramolecular reactions for forming its ring systems. nih.govacs.org These synthetic achievements not only confirm the elucidated structure but also provide pathways to generate analogs for structure-activity relationship (SAR) studies.
Inspirations for Diversity-Oriented Synthesis and Chemical Library Generation
The complex three-dimensional structure of Stemospironine serves as an inspiration for diversity-oriented synthesis (DOS). The goal of DOS is to create libraries of structurally diverse small molecules, often based on natural product scaffolds, to explore novel chemical space for biological activity. nih.gov The rigid polycyclic core of Stemospironine is an ideal starting scaffold. pitt.edu
Chemists can use synthetic routes developed for Stemospironine as a foundation to generate a library of related compounds. acs.org By systematically modifying peripheral functional groups or altering the stereochemistry at various centers, a multitude of unique analogs can be created. For example, variations in the lactone ring or substitutions on the azepine core could lead to compounds with altered or improved biological activities. pitt.edu This approach allows for the efficient exploration of the SAR of the Stemospironine scaffold, potentially identifying molecules with enhanced insecticidal potency, better selectivity, or entirely new pharmacological properties.
Emerging Research Frontiers in Stemospironine and Stemona Alkaloid Chemistry
Research into Stemospironine and the broader class of Stemona alkaloids continues to evolve. One major frontier is the exploration of their biosynthetic pathways. Understanding how plants construct these complex molecules could enable their production through metabolic engineering in microbial hosts, providing a sustainable source of these valuable compounds.
Another emerging area is the investigation of additional biological activities. While the insecticidal and antitussive properties are most well-known, the vast chemical diversity of the more than 250 known Stemona alkaloids suggests a wealth of untapped therapeutic potential. core.ac.ukresearchgate.net Systematic screening of Stemospironine and its synthetic analogs against a wide range of biological targets, from microbial pathogens to human disease-related enzymes and receptors, could uncover new applications. The continued discovery of new Stemona alkaloids from different plant species and geographical locations will also fuel future research, providing new chemical puzzles and potential lead compounds for medicine and agriculture. researchgate.netresearchgate.net
Q & A
Q. What are the key synthetic methodologies for Stemospironine, and how can reaction conditions be optimized for yield improvement?
Stemospironine’s synthesis relies on the Staudinger/intramolecular aza-Wittig reaction, as demonstrated in Williams' work. The azidoaldehyde intermediate undergoes tandem Staudinger/aza-Wittig cyclization, followed by iodine-induced double cyclization to form the spirocyclic core . To optimize yield:
- Systematically vary temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading.
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts.
- Use boro-hydride reduction to stabilize intermediates and minimize side reactions.
- Reference kinetic and thermodynamic studies for similar alkaloid syntheses to guide condition adjustments .
Q. Which analytical techniques are critical for verifying Stemospironine’s structural and stereochemical integrity?
- NMR Spectroscopy : Use - and -NMR to confirm proton/carbon environments and NOESY/ROESY for stereochemical assignments.
- X-ray Crystallography : Resolve absolute configuration, especially for spirocyclic centers.
- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) to confirm chiral centers .
Q. How should preliminary bioactivity assays be designed to assess Stemospironine’s pharmacological potential?
- Target Selection : Prioritize targets based on structural analogs (e.g., other Stemona alkaloids with known activity).
- In Vitro Screening : Use dose-response curves (IC/EC) in cell-based assays. Include positive/negative controls and triplicate measurements.
- Data Reporting : Adhere to NIH guidelines for preclinical studies, detailing cell lines, passage numbers, and statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Inquiries
Q. What strategies address stereochemical challenges during Stemospironine’s synthesis, particularly in spirocyclic ring formation?
- Chiral Auxiliaries : Introduce temporary stereochemical guides during iodine-mediated cyclization.
- Asymmetric Catalysis : Test chiral ligands (e.g., BINOL derivatives) in key steps to enhance enantiomeric excess.
- Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction pathways .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay conditions (e.g., cell type, incubation time).
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., NIH preclinical guidelines).
- Statistical Rigor : Apply mixed-effects models to account for inter-study variability and report confidence intervals .
Q. What ethical and methodological considerations are critical when designing in vivo studies for Stemospironine?
- Ethical Compliance : Follow institutional review board (IRB) protocols for animal welfare, including humane endpoints and sample size justification (e.g., power analysis).
- Dose Escalation : Conduct pilot studies to determine LD and MTD (maximum tolerated dose).
- Data Transparency : Report negative outcomes and confounding factors (e.g., strain-specific responses) to avoid publication bias .
Methodological Frameworks
Q. How can researchers formulate hypothesis-driven questions to investigate Stemospironine’s mechanism of action?
- PICO Framework : Define Population (e.g., specific cancer cell lines), Intervention (Stemospironine dosage), Comparison (existing therapeutics), and Outcomes (apoptosis markers).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does Stemospironine induce ROS-mediated apoptosis in EGFR-resistant NSCLC cells?” .
Q. What statistical practices ensure robust interpretation of Stemospironine’s pharmacological data?
- Pre-registration : Document analysis plans (e.g., primary vs. secondary endpoints) before data collection.
- Multiple Testing Correction : Use Benjamini-Hochberg adjustments for high-throughput screens.
- Effect Size Reporting : Prioritize Cohen’s or hazard ratios over -values to quantify biological significance .
Data Presentation and Reproducibility
Q. How should raw and processed data be structured to enhance reproducibility in Stemospironine research?
- Supplementary Materials : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo).
- Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) and cheminformatics tools (e.g., RDKit for structure-activity relationships).
- Checklist Adherence : Use the ARRIVE guidelines for in vivo studies or CHMI guidelines for chemical characterization .
Q. What are best practices for addressing unresolved questions in Stemospironine research, such as off-target effects or metabolic stability?
- Follow-up Studies : Design pulse-chase assays to track metabolite formation or CRISPR screens to identify genetic modifiers.
- Collaborative Networks : Share compound samples via open repositories (e.g., ChemSpider) for cross-validation.
- Preclinical Dossiers : Compile ADME (Absorption, Distribution, Metabolism, Excretion) data to guide translational efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
